REACTION_CXSMILES
|
Cl.[CH3:2][N:3]1[CH:7]=[CH:6][CH:5]=[CH:4]1.[C:8]([C:10]([O:12][CH2:13][CH3:14])=[O:11])#N>CCOCC>[CH3:2][N:3]1[CH:7]=[CH:6][CH:5]=[C:4]1[CH2:8][C:10]([O:12][CH2:13][CH3:14])=[O:11]
|
Name
|
solution
|
Quantity
|
28 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.049 mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
CN1C=CC=C1
|
Name
|
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
|
C(#N)C(=O)OCC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at ambient temperature overnight (about 16 hours)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The ether supernatant is decanted off
|
Type
|
ADDITION
|
Details
|
Hydrogen sulfide (13 g) is added to the mixture at -78° C.
|
Type
|
CUSTOM
|
Details
|
the bottle sealed
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(=CC=C1)CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 57% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |